ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multi-step reactions. The key steps include the formation of the thiazole ring and subsequent functionalization. Common reagents used in these reactions include aldehydes, thiourea, and substituted thioamides . The reactions are often carried out in solvents like N,N-dimethylformamide (DMF) and glacial acetic acid (AcOH) under both conventional and microwave heating .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
Ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity. The presence of the butyl group and the dichloro-hydroxyphenyl moiety can enhance its interaction with biological targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C24H25Cl2N3O5S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
ethyl 4-[[3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H25Cl2N3O5S/c1-3-5-10-29-20(30)13-19(35-24(29)28-16-11-17(25)21(31)18(26)12-16)22(32)27-15-8-6-14(7-9-15)23(33)34-4-2/h6-9,11-12,19,31H,3-5,10,13H2,1-2H3,(H,27,32) |
InChI Key |
IQFKPEXGMPXWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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